molecular formula C10H12N6OS B12923319 4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- CAS No. 919491-72-8

4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-

Cat. No.: B12923319
CAS No.: 919491-72-8
M. Wt: 264.31 g/mol
InChI Key: KWXLQPSHISJNKO-UHFFFAOYSA-N
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Description

4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- is a chemical compound with the molecular formula C₁₀H₁₂N₆OS. It is known for its unique structure, which includes a morpholine ring, a pyrazine ring, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of morpholine with 2-pyrazinecarboxylic acid hydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques may also be employed to enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties.

Properties

919491-72-8

Molecular Formula

C10H12N6OS

Molecular Weight

264.31 g/mol

IUPAC Name

N-(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)morpholin-4-amine

InChI

InChI=1S/C10H12N6OS/c1-2-12-8(7-11-1)9-13-14-10(18-9)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H,14,15)

InChI Key

KWXLQPSHISJNKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC2=NN=C(S2)C3=NC=CN=C3

Origin of Product

United States

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